Cas no 1375471-59-2 (5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid)

5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 5-(chlorosulfonyl)-2-ethoxy-3-fluoro-
- 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid
-
- MDL: MFCD21602564
- インチ: 1S/C9H8ClFO5S/c1-2-16-8-6(9(12)13)3-5(4-7(8)11)17(10,14)15/h3-4H,2H2,1H3,(H,12,13)
- InChIKey: SINDCBVAWDTMKZ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(S(Cl)(=O)=O)=CC(F)=C1OCC
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-97071-0.5g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 0.5g |
$847.0 | 2025-03-21 | |
Enamine | EN300-97071-2.5g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 2.5g |
$2127.0 | 2025-03-21 | |
Enamine | EN300-97071-5.0g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-21 | |
Enamine | EN300-97071-0.1g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 0.1g |
$376.0 | 2025-03-21 | |
Enamine | EN300-97071-1.0g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 1.0g |
$1086.0 | 2025-03-21 | |
Enamine | EN300-97071-1g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95% | 1g |
$1086.0 | 2023-09-01 | |
Enamine | EN300-97071-10.0g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 10.0g |
$4667.0 | 2025-03-21 | |
Enamine | EN300-97071-0.05g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 0.05g |
$252.0 | 2025-03-21 | |
1PlusChem | 1P019TTQ-500mg |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95% | 500mg |
$1109.00 | 2023-12-22 | |
1PlusChem | 1P019TTQ-10g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95% | 10g |
$5831.00 | 2023-12-22 |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acidに関する追加情報
Introduction to 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS No. 1375471-59-2)
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1375471-59-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoic acid derivatives, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural features of this compound, particularly the presence of a chlorosulfonyl group, an ethoxy substituent, and a fluorine atom, contribute to its unique chemical properties and make it a valuable scaffold for further chemical modifications and biological evaluations.
The chlorosulfonyl moiety is known for its strong electron-withdrawing effect, which can significantly influence the reactivity and electronic properties of the molecule. This feature makes it particularly useful in designing molecules with enhanced binding affinity to biological targets. Additionally, the ethoxy group introduces a hydrophilic character to the molecule, which can improve solubility and metabolic stability. The fluorine atom, on the other hand, is frequently employed in medicinal chemistry due to its ability to modulate metabolic pathways and enhance drug-like properties such as lipophilicity and bioavailability.
In recent years, there has been a growing interest in developing novel therapeutic agents based on benzoic acid derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-microbial applications. The unique structural attributes of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid make it an attractive candidate for further exploration in drug discovery pipelines. Researchers have been investigating its potential as an intermediate in synthesizing more complex molecules with tailored biological activities.
One of the most compelling aspects of this compound is its versatility in chemical synthesis. The presence of multiple functional groups allows for a wide range of modifications, enabling chemists to explore different structural motifs and optimize pharmacological properties. For instance, the chlorosulfonyl group can be readily replaced with other sulfur-containing moieties or altered to introduce new electronic characteristics. Similarly, the ethoxy group can be modified or removed to assess its impact on overall biological activity.
Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry due to their favorable pharmacokinetic profiles. The incorporation of fluorine into drug candidates has been shown to improve their metabolic stability and binding affinity. In the context of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid, the fluorine atom at the 3-position plays a crucial role in determining its interactions with biological targets. This has prompted researchers to explore derivatives of this compound with varying fluorine substituents to identify optimal pharmacological profiles.
The pharmaceutical industry has been particularly interested in developing small molecule inhibitors targeting key enzymes and receptors involved in disease pathways. Benzoic acid derivatives have emerged as a significant class of compounds in this regard, with several FDA-approved drugs based on similar scaffolds. The structural features of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid, including its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, make it a promising candidate for such applications.
In addition to its potential as a drug intermediate, this compound has also been explored as a tool compound in biochemical research. Its well-defined structure and reactivity allow researchers to study various aspects of molecular recognition and enzyme mechanisms. For instance, derivatives of this compound have been used to probe the binding modes of target proteins and to develop inhibitors with high specificity.
The synthesis of 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the preparation of a benzoic acid derivative followed by selective functionalization at different positions using appropriate reagents. The introduction of the chlorosulfonyl group often requires careful control of reaction conditions to avoid side products. Subsequent modifications, such as introducing the ethoxy group and fluorinating at the 3-position, further demonstrate the synthetic complexity involved.
One notable aspect of working with this compound is its stability under various conditions. Unlike some reactive intermediates that require stringent storage conditions, 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid can be stored under ambient conditions without significant degradation. This stability makes it easier to handle and use in both laboratory-scale synthesis and larger-scale production processes.
The growing body of literature on benzoic acid derivatives underscores their importance in modern drug discovery. Researchers continue to explore new synthetic routes and applications for these compounds, driven by their versatility and potential therapeutic benefits. As our understanding of biological pathways advances, so does our ability to design molecules like 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid that can modulate these pathways effectively.
In conclusion,5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid (CAS No. 1375471-59-2) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a valuable scaffold for further chemical exploration and biological evaluation. As research in this field continues to progress,5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid is likely to play an increasingly important role in shaping future treatments for various diseases.
1375471-59-2 (5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid) Related Products
- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)




